Antiproliferative Potency: 3-Thiocyanatoindole Scaffold vs. Non-Thiocyanated Indoles
The introduction of the 3-thiocyanate group transforms the indole scaffold from an inactive species into a potent antiproliferative pharmacophore. Direct comparative evaluation demonstrates that indole, N-methylindole, and 2-(4-chlorophenyl)-N-methylindole are essentially inactive, while several congener 3-thiocyanato-1H-indoles exhibit IC₅₀ values ≤6 μM against four human cancer cell lines [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≤ 6 μM (for several 3-thiocyanato-1H-indole derivatives) |
| Comparator Or Baseline | Indole, N-methylindole, 2-(4-chlorophenyl)-N-methylindole: essentially inactive (IC₅₀ not reached at test concentrations) |
| Quantified Difference | >6 μM shift from inactive to ≤6 μM |
| Conditions | HL60, HEP-2, NCI-H292, and MCF-7 human cancer cell lines; MTT assay; doxorubicin as positive control |
Why This Matters
This demonstrates that the thiocyanate moiety is indispensable for biological activity, making 3-thiocyanatoindole essential for any medicinal chemistry campaign targeting this pharmacophore.
- [1] Fortes MP, da Silva PBN, da Silva TG, Kaufman TS, Militão GCG, Silveira CC. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. Eur J Med Chem. 2016 Aug 8;118:21-6. View Source
